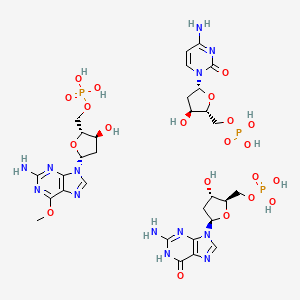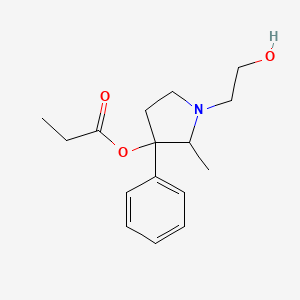
1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyethyl, methyl, phenyl, and propionoxy groups
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols and ketones, under acidic or basic conditions.
Substitution Reactions: The introduction of the hydroxyethyl, methyl, phenyl, and propionoxy groups can be carried out through various substitution reactions. For example, the hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up the production process.
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Hydroxyethyl)-3-methylimidazolium chloride and 1-(2-Hydroxyethyl)-2-methyl-3-phenylpyrrolidine share structural similarities.
Uniqueness: The presence of the propionoxy group and the specific substitution pattern on the pyrrolidine ring make this compound unique
Propiedades
Número CAS |
74195-87-2 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
[1-(2-hydroxyethyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO3/c1-3-15(19)20-16(14-7-5-4-6-8-14)9-10-17(11-12-18)13(16)2/h4-8,13,18H,3,9-12H2,1-2H3 |
Clave InChI |
ZHEPTIYRBLAGNT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(C1C)CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
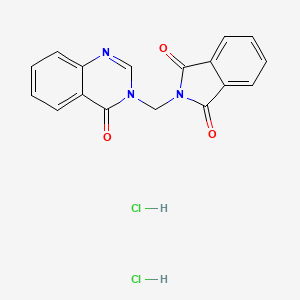
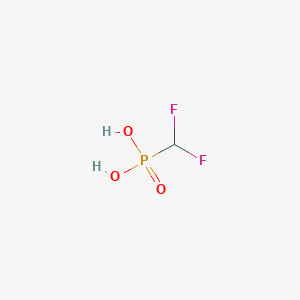
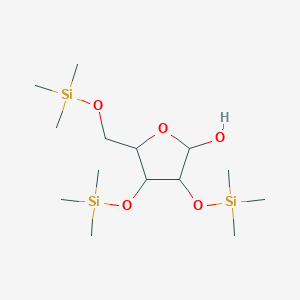
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
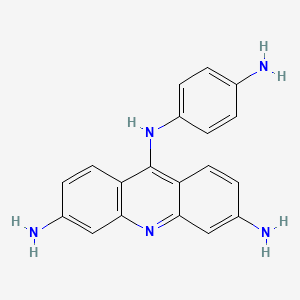
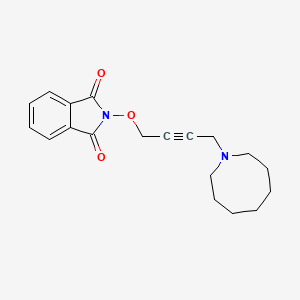
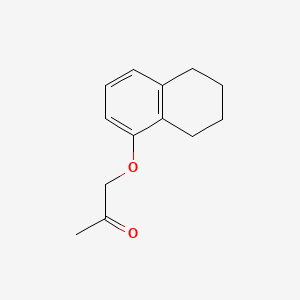
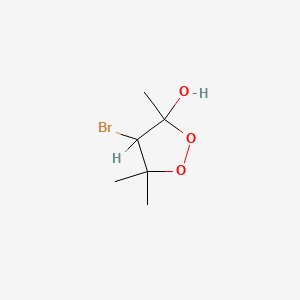
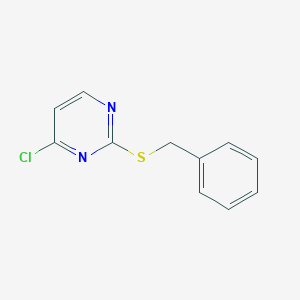
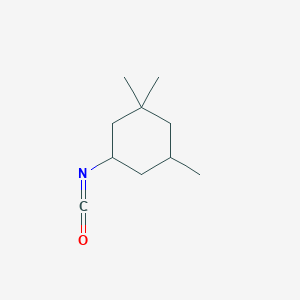
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
